AS057278

Description

structure

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-4(5(8)9)7-6-3/h2H,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMQKESQZFQMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193198 | |

| Record name | 5-Methylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-61-9, 696-22-0 | |

| Record name | 5-Methyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylpyrazole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 696-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLPYRAZOLE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71778T48T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AS057278: A Technical Whitepaper on its Mechanism of Action in Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AS057278 is a selective inhibitor of the enzyme D-amino acid oxidase (DAAO). Its mechanism of action in the context of schizophrenia is centered on the glutamate hypofunction hypothesis of the disorder. By inhibiting DAAO, this compound prevents the degradation of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The resulting increase in D-serine levels is believed to enhance NMDA receptor-mediated neurotransmission, thereby addressing the glutamatergic deficits implicated in the pathophysiology of schizophrenia. Preclinical studies have demonstrated the potential of this compound to ameliorate behaviors associated with schizophrenia in animal models. This document provides a detailed overview of the core mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: D-Amino Acid Oxidase Inhibition

The primary molecular target of this compound is D-amino acid oxidase (DAAO), a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine.[1] In the central nervous system, D-serine acts as a crucial co-agonist at the glycine site of the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1]

The prevailing NMDA receptor hypofunction hypothesis of schizophrenia posits that a deficit in NMDA receptor signaling contributes significantly to the cognitive and negative symptoms of the disorder. By inhibiting DAAO, this compound effectively increases the synaptic concentration of D-serine, leading to enhanced activation of NMDA receptors and a potential normalization of glutamatergic neurotransmission.[1]

Signaling Pathway

The proposed signaling pathway for this compound's action is a direct consequence of DAAO inhibition.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro and Ex Vivo Potency of this compound

| Parameter | Value (µM) | Description | Source |

| IC50 | 0.91 | In vitro concentration required for 50% inhibition of DAAO activity. | [1] |

| ED50 | 2.2-3.95 | Ex vivo effective dose for 50% inhibition of DAAO activity. | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Schizophrenia

| Model | Treatment Regimen | Effect | Source |

| Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit | Acute oral administration (80 mg/kg) | Normalization of PPI | [1] |

| Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit | Chronic oral administration (20 mg/kg, b.i.d.) | Normalization of PPI | [1] |

| Phencyclidine (PCP)-Induced Hyperlocomotion | Chronic oral administration (10 mg/kg, b.i.d.) | Normalization of hyperlocomotion | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard preclinical protocols for evaluating DAAO inhibitors and antipsychotic potential.

In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

This assay determines the direct inhibitory effect of this compound on DAAO enzyme activity. A common method is a fluorometric assay.

Principle: DAAO catalyzes the oxidation of a D-amino acid substrate (e.g., D-kynurenine), producing a fluorescent product (kynurenic acid). The rate of fluorescence increase is proportional to DAAO activity.

Materials:

-

Recombinant human DAAO enzyme

-

D-kynurenine (substrate)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a solution of recombinant human DAAO in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the DAAO solution to the wells of a 96-well microplate.

-

Add the different concentrations of this compound or vehicle control to the wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the D-kynurenine substrate to all wells.

-

Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for kynurenic acid.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

References

AS057278: A Preclinical Investigation into its Therapeutic Potential for Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for AS057278, a selective D-amino acid oxidase (DAAO) inhibitor. The information presented herein is based on published preclinical studies and aims to delineate its mechanism of action, pharmacological profile, and potential as a therapeutic agent for schizophrenia.

Introduction: Targeting NMDA Receptor Hypofunction in Schizophrenia

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of positive, negative, and cognitive symptoms. A leading hypothesis in the pathophysiology of schizophrenia is the hypofunction of the N-methyl-D-aspartate (NMDA) receptor. Non-competitive NMDA receptor antagonists have been shown to induce schizophrenia-like behaviors in healthy individuals and worsen symptoms in patients with schizophrenia.[1] This has led to the exploration of therapeutic strategies aimed at enhancing NMDA receptor neurotransmission.

One promising approach is to increase the levels of D-serine, an endogenous co-agonist that binds to the glycine site of the NMDA receptor, thereby potentiating its function. D-amino acid oxidase (DAAO) is the primary enzyme responsible for the metabolic degradation of D-serine. Inhibition of DAAO represents a key strategy for increasing synaptic D-serine levels and, consequently, enhancing NMDA receptor activity. This compound has been identified as a potent and selective inhibitor of DAAO.[1]

Mechanism of Action of this compound

This compound exerts its pharmacological effect by inhibiting the D-amino acid oxidase (DAAO) enzyme.[1][2] This inhibition leads to a subsequent increase in the concentration of D-serine in the brain.[1][2] As a co-agonist at the glycine site of the NMDA receptor, elevated D-serine levels enhance NMDA receptor-mediated neurotransmission. This proposed mechanism of action is depicted in the following signaling pathway diagram.

Caption: Mechanism of action of this compound.

Preclinical Pharmacological Profile

The preclinical evaluation of this compound has been primarily documented in a single key study. The following sections summarize the quantitative data and experimental protocols from this research.

In Vitro and Ex Vivo Potency

This compound demonstrated potent inhibition of D-amino acid oxidase in both in vitro and ex vivo settings.

| Parameter | Value (µM) | Assay Type |

| IC50 | 0.91 | In Vitro DAAO Inhibition |

| ED50 | 2.2 - 3.95 | Ex Vivo DAAO Inhibition |

| Table 1: In Vitro and Ex Vivo Potency of this compound. [1] |

In Vivo Pharmacodynamics and Efficacy

Intravenous administration of this compound led to a significant increase in the fraction of D-serine in the rat brain.

| Treatment | Dose | Brain Region | % Increase in D-Serine |

| This compound | 10 mg/kg i.v. | Cortex & Midbrain | Statistically Significant |

| Table 2: Effect of this compound on D-Serine Levels in Rat Brain. [1] |

This compound was evaluated for its ability to normalize phencyclidine (PCP)-induced behaviors in mice, which are considered animal models of schizophrenia symptoms.

| Behavioral Test | Treatment Regimen | Dose | Outcome |

| Prepulse Inhibition (PPI) | Acute | 80 mg/kg p.o. | Normalization of PCP-induced deficit |

| Prepulse Inhibition (PPI) | Chronic (b.i.d.) | 20 mg/kg p.o. | Normalization of PCP-induced deficit |

| Hyperlocomotion | Chronic (b.i.d.) | 10 mg/kg p.o. | Normalization of PCP-induced hyperactivity |

| Table 3: Efficacy of this compound in Mouse Models of Schizophrenia. [1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro DAAO Inhibition Assay

-

Enzyme: Recombinant human D-amino acid oxidase.

-

Substrate: D-serine.

-

Method: The assay measured the production of hydrogen peroxide, a byproduct of DAAO activity, using a colorimetric method.

-

Analysis: The concentration of this compound that inhibited 50% of the DAAO activity (IC50) was calculated.

Ex Vivo DAAO Inhibition Assay

-

Animal Model: Sprague-Dawley rats.

-

Treatment: this compound administered intravenously.

-

Method: Brain tissue (cortex and midbrain) was collected at various time points after drug administration. The DAAO activity in the brain homogenates was measured.

-

Analysis: The dose of this compound that resulted in 50% inhibition of DAAO activity in the brain (ED50) was determined.

Measurement of Brain D-Serine Levels

-

Animal Model: Sprague-Dawley rats.

-

Treatment: this compound (10 mg/kg) administered intravenously.

-

Method: Brain tissue was collected, and the levels of D-serine and total serine were quantified using a highly sensitive analytical method (e.g., HPLC with fluorescence detection).

-

Analysis: The D-serine fraction (D-serine / (D-serine + L-serine)) was calculated and compared between treated and vehicle control groups.

PCP-Induced Prepulse Inhibition (PPI) Deficit Model

Caption: Experimental workflow for the PCP-induced PPI model.

-

Animal Model: Mice.

-

Treatment:

-

Acute: Single oral dose of this compound (80 mg/kg).

-

Chronic: Twice-daily oral administration of this compound (20 mg/kg) for a specified period.

-

-

Challenge: Administration of phencyclidine (PCP) to induce a deficit in prepulse inhibition.

-

Method: PPI was measured as the percent inhibition of the startle response to a loud acoustic stimulus when it is preceded by a weaker, non-startling prepulse.

-

Analysis: The ability of this compound to reverse the PCP-induced reduction in PPI was assessed.

PCP-Induced Hyperlocomotion Model

-

Animal Model: Mice.

-

Treatment: Chronic, twice-daily oral administration of this compound (10 mg/kg).

-

Challenge: Administration of PCP to induce hyperlocomotor activity.

-

Method: Locomotor activity was measured in an open-field arena using automated tracking systems.

-

Analysis: The effect of this compound on PCP-induced hyperlocomotion was compared to a vehicle-treated control group.

Selectivity Profile

This compound has demonstrated selectivity for DAAO over other related enzymes. At a concentration of 10 µM, this compound showed no inhibitory effect on D-aspartate oxidase (DASOX).[2] Furthermore, no inhibition of serine racemase was observed at a concentration of 50 µM.[2]

Summary and Future Directions

The available preclinical data suggest that this compound is a potent and selective DAAO inhibitor with the potential to treat both cognitive and positive symptoms of schizophrenia.[1] Its ability to increase brain D-serine levels and reverse PCP-induced behavioral deficits in animal models provides a strong rationale for its therapeutic potential.[1]

However, it is important to note that the publicly available information on this compound is limited to these initial preclinical findings. There is no evidence in the public domain of this compound progressing into clinical trials. Further research, including comprehensive toxicology studies and Investigational New Drug (IND)-enabling studies, would be necessary to determine its safety and efficacy in humans. The lack of publicly available data on its clinical development status may indicate that the compound did not advance further in the drug development pipeline for undisclosed reasons. For drug development professionals, this compound serves as an important case study in the exploration of DAAO inhibitors for the treatment of schizophrenia.

References

AS057278: A Selective D-Amino Acid Oxidase Inhibitor for NMDA Receptor Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AS057278 is a potent and selective, orally active, and blood-brain barrier-penetrant inhibitor of D-amino acid oxidase (DAAO). By inhibiting DAAO, the primary enzyme responsible for the degradation of D-serine, this compound elevates the levels of this endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism enhances NMDA receptor-mediated neurotransmission, a pathway implicated in the pathophysiology of schizophrenia. This document provides a comprehensive overview of the preclinical data on this compound, including its pharmacological properties, key in vitro and in vivo experimental findings, and detailed methodologies for the crucial experiments cited.

Introduction

The hypofunction of the NMDA receptor is a leading hypothesis in the pathophysiology of schizophrenia, contributing to the positive, negative, and cognitive symptoms of the disorder.[1][2] One therapeutic strategy to potentiate NMDA receptor function is to increase the synaptic concentration of D-serine, a potent endogenous co-agonist that binds to the glycine site on the GluN1 subunit of the NMDA receptor.[3][4] D-amino acid oxidase (DAAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids, including D-serine.[1][4] Inhibition of DAAO presents a promising approach to increase brain D-serine levels and thereby enhance NMDA receptor signaling.[2][5]

This compound, also known as 5-methylpyrazole-3-carboxylic acid, has been identified as a selective and potent inhibitor of DAAO.[1][6] Preclinical studies have demonstrated its ability to increase D-serine levels in the brain and show efficacy in animal models relevant to schizophrenia, suggesting its potential as a novel antipsychotic agent.[3] This guide summarizes the key technical data and experimental protocols associated with the preclinical evaluation of this compound.

Mechanism of Action: Enhancing NMDA Receptor Function

This compound's primary mechanism of action is the selective inhibition of DAAO. This leads to an increase in the bioavailability of D-serine in the brain, which then acts as a co-agonist at the NMDA receptor, facilitating its activation by glutamate.

References

- 1. Extracellular concentration of endogenous free D-serine in the rat brain as revealed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo pharmacological profile of this compound, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of AS057278: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological properties of AS057278, a selective inhibitor of the enzyme D-amino acid oxidase (DAAO). The data presented herein demonstrates the potential of this compound as a therapeutic agent for conditions associated with N-methyl-D-aspartate (NMDA) receptor hypofunction, such as schizophrenia.

Core Mechanism of Action

This compound exerts its effects by inhibiting D-amino acid oxidase, an enzyme responsible for the degradation of D-serine.[1][2] D-serine is an endogenous co-agonist at the glycine site of the NMDA receptor, and its presence is crucial for receptor activation. By inhibiting DAAO, this compound increases the levels of D-serine in the brain, thereby enhancing NMDA receptor-mediated neurotransmission.[1][2] This mechanism is particularly relevant to schizophrenia, as NMDA receptor hypofunction has been strongly implicated in the pathophysiology of the disorder.[3][4][5]

In Vitro and Ex Vivo Efficacy

This compound is a potent and selective inhibitor of DAAO. The following table summarizes its key in vitro and ex vivo quantitative data.

| Parameter | Value | Species | Notes |

| IC50 | 0.91 µM | Human | In vitro inhibition of DAAO activity.[1][6] |

| ED50 | 2.2 - 3.95 µM | Rat | Ex vivo inhibition of DAAO.[6] |

| Selectivity | >100 µM | - | No significant inhibitory activity at the NMDA receptor glycine site, D-aspartate oxidase (DDO), or D-serine racemase up to 100 µM.[1] |

In Vivo Pharmacological Profile

The in vivo effects of this compound have been evaluated in rodent models of schizophrenia, specifically those utilizing the NMDA receptor antagonist phencyclidine (PCP) to induce psychosis-like behaviors.

| Animal Model | This compound Dosage | Administration Route | Effect |

| PCP-induced Prepulse Inhibition (PPI) Deficit | 80 mg/kg (acute) | Oral | Normalization of PCP-induced PPI deficit in mice.[6] |

| 20 mg/kg b.i.d. (chronic) | Oral | Normalization of PCP-induced PPI deficit in mice.[6] | |

| PCP-induced Hyperlocomotion | 10 mg/kg b.i.d. (chronic) | Oral | Normalization of PCP-induced hyperlocomotion in mice.[7] |

| Brain D-serine Levels | 10 mg/kg | Intravenous | Increased D-serine fraction in rat cortex and midbrain.[7] |

Experimental Protocols

In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol outlines a representative method for determining the in vitro inhibitory activity of this compound on DAAO.

Materials:

-

Recombinant human DAAO enzyme

-

D-serine (substrate)

-

Flavin adenine dinucleotide (FAD) (cofactor)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, FAD, HRP, and Amplex® Red reagent.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Add the DAAO enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding D-serine to the wells.

-

Monitor the fluorescence generated by the oxidation of Amplex® Red (a product of the HRP-coupled reaction that detects hydrogen peroxide produced by DAAO) over time using a microplate reader (e.g., excitation 530-560 nm, emission ~590 nm).

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

The IC50 value, the concentration of this compound that inhibits DAAO activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) in Mice

This protocol describes a standard method for assessing the ability of this compound to reverse PCP-induced deficits in sensorimotor gating.

Animals:

-

Male mice (e.g., C57BL/6 strain)

Apparatus:

-

Acoustic startle response chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

Procedure:

-

Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Administer this compound or vehicle orally at the desired doses (e.g., 20 mg/kg for chronic studies, 80 mg/kg for acute studies).

-

After a specified pretreatment time (e.g., 60 minutes), administer PCP (e.g., 5 mg/kg, subcutaneous) or saline to the mice.

-

Place the mice individually into the startle chambers and allow for a 5-minute acclimation period with background white noise.

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.

-

No-stimulus trials: Background noise only.

-

-

The startle response is recorded for each trial.

-

Prepulse inhibition is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: ((Pulse-alone startle) - (Prepulse-pulse startle)) / (Pulse-alone startle) * 100.

-

The effect of this compound is determined by comparing the PPI in the this compound-treated PCP group to the vehicle-treated PCP group.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This protocol details a common method for evaluating the effect of this compound on PCP-induced hyperactivity.

Animals:

-

Male mice (e.g., Swiss Webster strain)

Apparatus:

-

Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

Procedure:

-

Acclimate the mice to the testing room for at least 1 hour.

-

For chronic studies, administer this compound or vehicle orally (e.g., 10 mg/kg b.i.d.) for a specified duration (e.g., 14 days).

-

On the test day, administer the final dose of this compound or vehicle.

-

After a pretreatment interval (e.g., 60 minutes), administer PCP (e.g., 5 mg/kg, subcutaneous) or saline.

-

Immediately place the mice into the open-field arenas.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 60 minutes).

-

The effect of this compound is assessed by comparing the locomotor activity of the this compound-treated PCP group with the vehicle-treated PCP group.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors [openmedicinalchemistryjournal.com]

- 2. D-amino acid oxidase is expressed in the ventral tegmental area and modulates cortical dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDAR Hypofunction Animal Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

The D-Amino Acid Oxidase Inhibitor AS057278: A Technical Guide to its Mechanism and Impact on D-Serine Levels

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AS057278, a potent and selective inhibitor of D-amino acid oxidase (DAAO). The document elucidates the compound's mechanism of action, its quantifiable effects on D-serine levels in the central nervous system, and detailed experimental protocols relevant to its study. This guide is intended to serve as a critical resource for professionals engaged in neuroscience research and the development of novel therapeutics for neurological and psychiatric disorders.

Executive Summary

This compound, chemically identified as 5-methylpyrazole-3-carboxylic acid, is a significant pharmacological tool for modulating the N-methyl-D-aspartate (NMDA) receptor pathway. By inhibiting DAAO, the primary enzyme responsible for the degradation of D-serine, this compound effectively increases the concentration of this crucial NMDA receptor co-agonist in the brain. This elevation of D-serine potentiates NMDA receptor function, a mechanism with therapeutic potential for conditions linked to NMDA receptor hypofunction, such as schizophrenia. This guide presents the available quantitative data on this compound's efficacy, detailed methodologies for its preclinical evaluation, and visual representations of the associated biochemical pathways and experimental workflows.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

| Parameter | Value | Species | Assay Type | Reference |

| In Vitro DAAO Inhibition | ||||

| IC50 | 0.91 µM | Human | Enzymatic Assay | [1] |

| Ex Vivo DAAO Inhibition | ||||

| ED50 | 2.2-3.95 µM | Rat | Brain Homogenate | [1] |

| In Vivo Effect on D-Serine | ||||

| D-Serine Fraction | Increased | Rat | Brain Tissue | [1] |

| Pharmacokinetics | ||||

| Intravenous Half-life | 5.6 hours | Rat | N/A | |

| Oral Bioavailability | 41% | Rat | N/A |

Note: While the study by Adage et al. (2008) reported a significant increase in the D-serine fraction in the rat cortex and midbrain following a 10 mg/kg intravenous dose of this compound, the precise percentage increase was not specified in the available literature.[1]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of D-amino acid oxidase. The downstream effects of this action are an increase in synaptic D-serine levels and subsequent enhancement of NMDA receptor-mediated neurotransmission.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol is adapted from standard fluorometric DAAO activity assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on DAAO activity.

Materials:

-

Recombinant Human DAAO

-

This compound

-

D-Serine (Substrate)

-

Horseradish Peroxidase (HRP)

-

Amplex Red reagent

-

Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer.

-

In each well of the microplate, add the DAAO enzyme and a concentration of this compound. Include a control with no inhibitor.

-

Initiate the reaction by adding a solution containing D-serine, HRP, and Amplex Red.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for 30-60 minutes.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Measurement of D-Serine Levels in Rat Brain Tissue via Microdialysis and HPLC

This protocol outlines the in vivo measurement of D-serine in the brain of freely moving rats.

Objective: To quantify the effect of this compound administration on extracellular D-serine levels in specific brain regions.

Materials:

-

This compound

-

Male Sprague-Dawley rats

-

Microdialysis probes

-

Stereotaxic apparatus

-

HPLC system with a fluorescence detector

-

Chiral chromatography column

-

Derivatizing agent (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole - NBD-F)

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Microdialysis: Insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of D-serine levels.

-

This compound Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal).

-

Post-Dosing Collection: Continue collecting dialysate samples for several hours post-administration.

-

Sample Derivatization: Derivatize the collected dialysate samples with NBD-F to allow for fluorescent detection of D- and L-serine.

-

HPLC Analysis: Inject the derivatized samples into the HPLC system equipped with a chiral column to separate the D- and L-serine enantiomers.

-

Quantification: Quantify the concentration of D-serine in each sample by comparing the peak area to a standard curve.

-

Data Analysis: Express the post-administration D-serine levels as a percentage change from the baseline.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments to characterize a novel DAAO inhibitor like this compound.

Caption: Workflow for DAAO inhibitor characterization.

Conclusion

This compound stands as a well-characterized, potent, and selective DAAO inhibitor that effectively elevates D-serine levels in the brain. The data and protocols presented in this guide provide a solid foundation for further research into its therapeutic potential. Future investigations should aim to more precisely quantify the in vivo dose-response relationship between this compound and regional D-serine concentrations and to further explore its efficacy in a broader range of preclinical models of neurological and psychiatric disorders.

References

Investigating the Antipsychotic Properties of AS057278: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS057278 is a selective, orally active, and blood-brain barrier-penetrant inhibitor of the enzyme D-amino acid oxidase (DAAO). Its mechanism of action centers on increasing the levels of D-serine, an endogenous co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. By enhancing NMDA receptor neurotransmission, this compound presents a promising therapeutic strategy for schizophrenia, a neuropsychiatric disorder hypothesized to involve NMDA receptor hypofunction. Preclinical studies have demonstrated the potential of this compound to ameliorate both cognitive and positive symptoms of schizophrenia in animal models. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro and in vivo activity, selectivity, and effects in established behavioral models of psychosis. Detailed experimental methodologies, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this area.

Introduction

The glutamate hypothesis of schizophrenia posits that a deficit in glutamatergic neurotransmission, particularly at the NMDA receptor, contributes significantly to the pathophysiology of the disorder. Non-competitive NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine, can induce a psychotic state in healthy individuals that mimics both the positive and negative symptoms of schizophrenia[1]. This has led to the exploration of therapeutic strategies aimed at enhancing NMDA receptor function.

One such strategy is to increase the synaptic concentration of D-serine, a potent endogenous co-agonist at the glycine binding site of the NMDA receptor. D-serine levels in the brain are regulated by the enzyme D-amino acid oxidase (DAAO), which catalyzes its oxidative degradation. Therefore, inhibiting DAAO is a viable approach to elevate D-serine levels and, consequently, potentiate NMDA receptor activity.

This compound has emerged as a selective inhibitor of DAAO with demonstrated preclinical efficacy. This document serves as a technical guide to the antipsychotic properties of this compound, consolidating available data on its pharmacology and providing detailed experimental context.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting D-amino acid oxidase, the primary enzyme responsible for the degradation of D-serine. This inhibition leads to an increase in the concentration of D-serine in the brain. D-serine acts as a co-agonist at the glycine site of the NMDA receptor, a crucial receptor in synaptic plasticity and neurotransmission. For the NMDA receptor to be activated, both glutamate and a co-agonist (either D-serine or glycine) must bind to their respective sites on the receptor. By increasing the availability of D-serine, this compound enhances the probability of NMDA receptor activation in the presence of glutamate, thereby ameliorating the hypofunction of this receptor system implicated in schizophrenia.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro and Ex Vivo Activity of this compound

| Parameter | Species | Value | Reference |

| IC50 (DAAO Inhibition) | Human | 0.91 µM | [1] |

| ED50 (Ex vivo DAAO Inhibition) | Rat | 2.2-3.95 µM | [1] |

Table 2: Selectivity Profile of this compound

| Target | Concentration | % Inhibition | Reference |

| NMDA Receptor (Glycine Site) | 100 µM | 6% | |

| D-Aspartate Oxidase (DDO) | 100 µM | 43% | |

| Serine Racemase | 50 µM | No Inhibition |

Table 3: In Vivo Efficacy of this compound in Animal Models of Schizophrenia

| Model | Species | Administration Route | Dose | Effect | Reference |

| PCP-induced Prepulse Inhibition Deficit | Mouse | Oral (acute) | 80 mg/kg | Normalization of PPI | [1] |

| PCP-induced Prepulse Inhibition Deficit | Mouse | Oral (chronic, b.i.d.) | 20 mg/kg | Normalization of PPI | [1] |

| PCP-induced Hyperlocomotion | Mouse | Oral (chronic, b.i.d.) | 10 mg/kg | Normalization of hyperlocomotion | [1] |

Experimental Protocols

While the specific, detailed protocols from the primary literature on this compound are not publicly available, this section outlines generalized methodologies for the key experiments cited. These protocols are intended to provide a framework for researchers aiming to replicate or build upon the existing findings.

D-Amino Acid Oxidase (DAAO) Inhibition Assay (In Vitro)

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of DAAO by 50% (IC50).

Principle: The enzymatic activity of DAAO can be measured by monitoring the production of hydrogen peroxide, a byproduct of the oxidative deamination of a D-amino acid substrate (e.g., D-serine). The hydrogen peroxide can be detected using a colorimetric or fluorometric probe in a coupled enzyme reaction with horseradish peroxidase (HRP).

Generalized Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5).

-

Prepare a solution of recombinant human DAAO enzyme in the reaction buffer.

-

Prepare a solution of the D-amino acid substrate (e.g., D-serine) in the reaction buffer.

-

Prepare a detection solution containing HRP and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).

-

Prepare serial dilutions of this compound in the reaction buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the DAAO enzyme solution.

-

Add the various concentrations of this compound or vehicle control.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the D-serine substrate and the detection solution.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of this compound.

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit Model

PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia. This model assesses the ability of a compound to reverse the disruption of PPI caused by the NMDA receptor antagonist PCP.

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

Generalized Protocol:

-

Acclimation: Acclimate mice to the testing room and then to the startle chambers for a brief period before the test session begins.

-

Dosing:

-

Administer this compound or vehicle orally at the desired dose(s) and time point(s) before the test.

-

Administer PCP (e.g., 5-10 mg/kg, intraperitoneally) or saline at a specified time after the test compound and before the test session.

-

-

Test Session:

-

The session begins with a habituation period with background noise.

-

The test consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A high-intensity acoustic stimulus (the pulse, e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A lower-intensity, non-startling stimulus (the prepulse, e.g., 74-86 dB) precedes the pulse by a short interval (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present.

-

-

-

Data Analysis:

-

The startle amplitude is measured for each trial.

-

PPI is calculated as a percentage: [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.

-

Compare the %PPI between the different treatment groups (Vehicle + Saline, Vehicle + PCP, this compound + PCP) using appropriate statistical tests (e.g., ANOVA).

-

Phencyclidine (PCP)-Induced Hyperlocomotion Model

This model is used to assess the potential of a compound to treat the positive symptoms of schizophrenia, as PCP-induced hyperlocomotion is considered a model of psychosis.

Apparatus: An open-field arena equipped with an automated activity monitoring system (e.g., infrared beams).

Generalized Protocol:

-

Habituation: Place mice in the open-field arenas and allow them to habituate to the novel environment for a period (e.g., 30-60 minutes).

-

Dosing:

-

Administer this compound or vehicle orally according to the desired dosing regimen (e.g., chronic daily dosing).

-

On the test day, administer PCP (e.g., 3-5 mg/kg, intraperitoneally) or saline.

-

-

Test Session:

-

Immediately after PCP or saline injection, place the mice back into the open-field arenas.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-90 minutes).

-

-

Data Analysis:

-

Quantify the total locomotor activity for each animal.

-

Compare the locomotor activity between the different treatment groups using appropriate statistical analyses.

-

Discussion and Future Directions

The preclinical data for this compound strongly suggest its potential as an antipsychotic agent. Its selective inhibition of DAAO and subsequent enhancement of D-serine levels directly addresses the hypothesized NMDA receptor hypofunction in schizophrenia. The reversal of PCP-induced deficits in both sensorimotor gating (PPI) and locomotor activity provides compelling evidence for its efficacy in models relevant to both cognitive and positive symptoms of the disorder.

Further research is warranted to fully elucidate the therapeutic potential of this compound. A comprehensive receptor binding profile against a broad panel of CNS targets would be beneficial to confirm its selectivity and predict potential off-target effects. While the primary mechanism is understood, a more detailed investigation into the downstream signaling cascades modulated by this compound-enhanced NMDA receptor activity could reveal additional therapeutic benefits. To date, there is no publicly available information on the clinical development of this compound. Future clinical trials will be essential to determine the safety, tolerability, and efficacy of this compound in patients with schizophrenia.

Conclusion

This compound is a promising preclinical candidate for the treatment of schizophrenia with a well-defined mechanism of action targeting the DAAO-D-serine-NMDA receptor pathway. The existing in vitro and in vivo data provide a strong rationale for its further development. This technical guide summarizes the core pharmacological properties of this compound and provides a framework for future investigations into this and other DAAO inhibitors as a novel class of antipsychotic agents.

References

An In-depth Technical Guide to AS057278: A D-Amino Acid Oxidase Inhibitor for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS057278, also known as 3-Methylpyrazole-5-carboxylic acid, is a potent, selective, and orally active small molecule inhibitor of the enzyme D-amino acid oxidase (DAAO). By inhibiting DAAO, this compound increases the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This mechanism of action is being explored as a therapeutic strategy to address the hypofunction of the NMDA receptor signaling pathway, which is implicated in the pathophysiology of schizophrenia. Preclinical studies have demonstrated the potential of this compound to normalize schizophrenia-like behaviors in animal models, suggesting its utility as a tool for schizophrenia research and a potential lead for the development of novel antipsychotic agents. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its proposed signaling pathway.

Chemical Structure and Properties

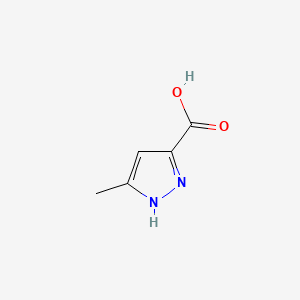

This compound is chemically identified as 3-Methylpyrazole-5-carboxylic acid. Its structure is characterized by a pyrazole ring substituted with a methyl group and a carboxylic acid group.

Chemical Structure of this compound (3-Methylpyrazole-5-carboxylic acid)

A 2D representation of the chemical structure of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| CAS Number | 402-61-9 | [1] |

| Synonyms | 3-Methylpyrazole-5-carboxylic acid, MPC | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 236-240 °C | [3] |

| Solubility | Soluble in DMSO (≥ 25 mg/mL) | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by inhibiting D-amino acid oxidase (DAAO), a flavoenzyme responsible for the degradation of D-amino acids, most notably D-serine.[4] D-serine is a crucial endogenous co-agonist at the glycine site of the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[4]

The prevailing hypothesis for the pathophysiology of schizophrenia involves the hypofunction of NMDA receptor-mediated neurotransmission.[4] By inhibiting DAAO, this compound leads to an increase in the synaptic concentration of D-serine.[4] This, in turn, enhances the activation of NMDA receptors, thereby potentiating glutamatergic signaling. This proposed mechanism of action suggests that this compound could ameliorate the cognitive and positive symptoms associated with schizophrenia.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo pharmacological profile of this compound, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo pharmacological models to assess demyelination and remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide: AS057278 (3-Methylpyrazole-5-carboxylic acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS057278, chemically known as 3-Methylpyrazole-5-carboxylic acid, is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2] This small molecule has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the field of neuropsychiatry. Its mechanism of action, which involves modulating the levels of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, positions it as a promising candidate for addressing conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1][3] This technical guide provides a comprehensive overview of the research on this compound, including its biochemical properties, in vitro and in vivo pharmacology, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a heterocyclic compound with the following key properties:

| Property | Value | Reference |

| IUPAC Name | 3-Methyl-1H-pyrazole-5-carboxylic acid | |

| Synonyms | This compound, 5-Methylpyrazole-3-carboxylic acid, MPC | [2] |

| CAS Number | 402-61-9 | [2] |

| Molecular Formula | C₅H₆N₂O₂ | [2] |

| Molecular Weight | 126.11 g/mol | [2] |

| Melting Point | 236-240 °C | [2] |

| Appearance | White to yellow to orange powder/crystal | [4] |

| Purity | >98.0% (HPLC) | [4] |

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of D-amino acid oxidase (DAAO). DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine. D-serine is a potent endogenous co-agonist at the glycine site of NMDA receptors, which are critical for excitatory neurotransmission and synaptic plasticity. By inhibiting DAAO, this compound prevents the degradation of D-serine, leading to an increase in its synaptic concentration. This, in turn, enhances NMDA receptor activation. The hypofunction of NMDA receptors has been implicated in the pathophysiology of schizophrenia, and enhancing their function via D-serine modulation is a key therapeutic strategy.[3]

The proposed signaling pathway is illustrated below:

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative data reported for this compound.

In Vitro Activity

| Parameter | Value | Species | Assay | Reference |

| IC₅₀ | 0.91 µM | Human | D-amino acid oxidase inhibition | [5] |

| EC₅₀ | 2.2 - 3.95 µM | Rat | Ex vivo DAAO inhibition | [5] |

In Vivo Efficacy in a Preclinical Model of Schizophrenia

| Model | Animal | Treatment | Dosage | Outcome | Reference |

| PCP-induced Prepulse Inhibition Deficit | Mice | Acute | 80 mg/kg (oral) | Normalization of PPI | [5] |

| PCP-induced Prepulse Inhibition Deficit | Mice | Chronic | 20 mg/kg b.i.d. (oral) | Normalization of PPI | [5] |

| PCP-induced Hyperlocomotion | Mice | Chronic | 10 mg/kg b.i.d. (oral) | Normalization of hyperlocomotion | [5] |

Pharmacokinetic Profile

| Parameter | Value | Species | Route | Reference |

| Half-life (t½) | 5.6 h | Rat | Intravenous | [1] |

| Effect on D-serine levels | Increased D-serine fraction in cortex and midbrain | Rat | 10 mg/kg i.v. | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and the available information on this compound research.

D-Amino Acid Oxidase (DAAO) Inhibition Assay (In Vitro)

This protocol is a generalized procedure for determining the inhibitory activity of compounds against DAAO.

Objective: To determine the IC₅₀ value of this compound for the inhibition of human DAAO.

Materials:

-

Recombinant human D-amino acid oxidase (hDAAO)

-

This compound

-

D-serine (substrate)

-

Flavin adenine dinucleotide (FAD)

-

Horseradish peroxidase (HRP)

-

Amplex Red (or a similar hydrogen peroxide probe)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 8.0)

-

96-well microplates (black, clear bottom)

-

Microplate reader capable of fluorescence measurement

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations.

-

In each well of the 96-well plate, add the following in order:

-

Assay buffer

-

This compound solution (or vehicle for control)

-

hDAAO enzyme solution (containing FAD)

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Prepare a reaction mixture containing D-serine, HRP, and Amplex Red in the assay buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe (e.g., 530 nm excitation and 590 nm emission for Amplex Red).

-

Record the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit Model (In Vivo)

This protocol describes a standard procedure to assess the potential of a compound to reverse sensorimotor gating deficits induced by PCP, a model relevant to schizophrenia.

Objective: To evaluate the efficacy of this compound in normalizing PCP-induced deficits in prepulse inhibition in mice.

Animals:

-

Male mice of a suitable strain (e.g., C57BL/6 or CD-1).

-

Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

Apparatus:

-

Acoustic startle chambers equipped with a load cell platform to measure the startle response, a loudspeaker to deliver acoustic stimuli, and a ventilation fan to provide background noise.

-

Software to control the presentation of stimuli and record the startle response.

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Administer this compound (e.g., 80 mg/kg for acute studies or 20 mg/kg b.i.d. for chronic studies) or vehicle orally at a specified time before the test.

-

Administer PCP (e.g., 1-5 mg/kg, intraperitoneally) or saline at a specified time before placing the animal in the startle chamber.

-

-

Test Session:

-

Place a mouse in the startle chamber and allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse; e.g., 75-85 dB, 20 ms duration) presented shortly before the startle pulse (e.g., 100 ms inter-stimulus interval).

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

-

Data Analysis:

-

The startle amplitude is measured as the peak voltage change from the load cell.

-

Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = 100 x [(Mean startle amplitude of pulse-alone trials) - (Mean startle amplitude of prepulse-pulse trials)] / (Mean startle amplitude of pulse-alone trials)

-

Compare the %PPI between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

-

Conclusion

This compound (3-Methylpyrazole-5-carboxylic acid) is a well-characterized DAAO inhibitor with a promising preclinical profile for the potential treatment of schizophrenia. Its ability to modulate the NMDA receptor pathway through the elevation of D-serine levels provides a strong rationale for its further investigation. The data summarized and the experimental protocols detailed in this guide offer a solid foundation for researchers and drug development professionals interested in advancing the understanding and potential therapeutic application of this compound. Further research is warranted to fully elucidate its clinical efficacy and safety profile.

References

- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-メチルピラゾール-5-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Increased d-amino acid oxidase expression in the bilateral hippocampal CA4 of schizophrenic patients: a post-mortem study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methylpyrazole-5-carboxylic Acid 402-61-9 | TCI EUROPE N.V. [tcichemicals.com]

- 5. In vitro and in vivo pharmacological profile of this compound, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AS057278 in Rodent Models of Psychosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS057278 is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO). In the central nervous system, DAAO is responsible for the degradation of D-serine, an endogenous co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAAO, this compound increases the levels of D-serine, thereby enhancing NMDA receptor-mediated neurotransmission.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia. Therefore, compounds like this compound that augment NMDA receptor function present a promising therapeutic strategy for treating the positive, negative, and cognitive symptoms of psychosis.

These application notes provide detailed protocols for the use of this compound in the phencyclidine (PCP)-induced rodent model of psychosis, a well-established pharmacological model that recapitulates many of the symptoms observed in schizophrenia.

Mechanism of Action of this compound

This compound exerts its effects by inhibiting the FAD-dependent enzyme D-amino acid oxidase. This inhibition leads to an accumulation of D-serine in the brain. D-serine then acts as a co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor to be activated, both the glutamate binding site on the GluN2 subunit and the co-agonist site on the GluN1 subunit must be occupied. The binding of D-serine, along with glutamate, facilitates the opening of the NMDA receptor ion channel, leading to an influx of Ca2+ and subsequent downstream signaling cascades that are crucial for synaptic plasticity and normal neuronal function. In conditions of NMDA receptor hypofunction, such as those modeled by PCP administration, enhancing D-serine levels with this compound can help to normalize receptor activity.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Rodent Models of Psychosis

| Model | Species | Behavioral Assay | This compound Dose | Administration | Effect | Reference |

| PCP-Induced Psychosis | Mouse | Prepulse Inhibition (PPI) Deficit | 80 mg/kg | Acute, oral | Normalization of PCP-induced PPI deficit | [1] |

| PCP-Induced Psychosis | Mouse | Prepulse Inhibition (PPI) Deficit | 20 mg/kg b.i.d. | Chronic, oral | Normalization of PCP-induced PPI deficit | [1] |

| PCP-Induced Psychosis | Mouse | Hyperlocomotion | 10 mg/kg b.i.d. | Chronic, oral | Normalization of PCP-induced hyperlocomotion | [1] |

Table 2: Effect of this compound on D-Serine Levels

| Brain Region | Species | This compound Dose | Administration | Increase in D-Serine Fraction | Reference |

| Cortex | Rat | 10 mg/kg | i.v. | Significant Increase | [1] |

| Midbrain | Rat | 10 mg/kg | i.v. | Significant Increase | [1] |

Experimental Protocols

Experimental Workflow

Protocol 1: Phencyclidine (PCP)-Induced Psychosis Model

Objective: To induce psychosis-like behaviors in rodents that can be assessed using behavioral assays.

Materials:

-

Phencyclidine (PCP) hydrochloride

-

Sterile saline (0.9% NaCl)

-

Rodents (mice or rats)

-

Appropriate syringes and needles for injection

Procedure:

Acute PCP Model:

-

Prepare a stock solution of PCP in sterile saline. A common dose for inducing deficits in prepulse inhibition and hyperlocomotion in mice is 1.5-5 mg/kg.

-

Administer PCP or an equivalent volume of saline (vehicle control) via intraperitoneal (i.p.) injection.

-

Allow a 15-30 minute interval for the drug to take effect before commencing behavioral testing.

Chronic PCP Model:

-

For a chronic dosing regimen, administer PCP (e.g., 5-10 mg/kg, i.p.) or saline once or twice daily for 7-14 consecutive days.

-

A washout period of 24-48 hours after the final PCP injection is recommended to avoid acute drug effects confounding the behavioral tests.

-

Proceed with behavioral testing after the washout period.

Protocol 2: Prepulse Inhibition (PPI) Test

Objective: To assess sensorimotor gating, a process that is deficient in schizophrenia and can be modeled in rodents.

Materials:

-

Acoustic startle response system with a sound-attenuating chamber

-

Animal holder

-

Software for controlling stimulus presentation and recording responses

Procedure:

-

Place the animal in the holder within the sound-attenuated chamber.

-

Allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms duration).

-

Prepulse-pulse trials: The pulse stimulus is preceded by a weak, non-startling prepulse (e.g., 75-85 dB, 20 ms duration). The inter-stimulus interval (ISI) between the onset of the prepulse and the onset of the pulse is typically 100 ms.

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

The startle response is measured as the maximal peak amplitude of the animal's whole-body flinch.

-

Calculate PPI as follows: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

Protocol 3: Open Field Test for Hyperlocomotion

Objective: To measure locomotor activity and assess for PCP-induced hyperlocomotion, a model for the positive symptoms of psychosis.

Materials:

-

Open field arena (a square or circular enclosure with high walls)

-

Video tracking system and software or photobeam detection system

Procedure:

-

Place the animal in the center of the open field arena.

-

Allow the animal to freely explore the arena for a predetermined period (e.g., 15-60 minutes).

-

The tracking system will record various parameters, including:

-

Total distance traveled

-

Time spent in different zones of the arena (e.g., center vs. periphery)

-

Rearing frequency

-

-

Clean the arena thoroughly between each animal to remove any olfactory cues.

-

Analyze the data to compare locomotor activity between treatment groups. An increase in the total distance traveled in the PCP-treated group compared to the vehicle group indicates hyperlocomotion.

Administration of this compound

This compound can be administered orally (p.o.) or intravenously (i.v.). For oral administration, the compound can be dissolved in a suitable vehicle, such as water or a solution of 0.5% methylcellulose. The timing of this compound administration relative to PCP injection and behavioral testing should be optimized based on the pharmacokinetic profile of the compound. Typically, this compound is administered 30-60 minutes prior to behavioral testing in acute studies. In chronic studies, it is administered daily as per the specified dosing regimen.

Conclusion

This compound represents a promising therapeutic agent for the treatment of psychosis by targeting the underlying NMDA receptor hypofunction. The protocols outlined in these application notes provide a framework for researchers to effectively evaluate the in vivo efficacy of this compound and similar DAAO inhibitors in well-established rodent models of psychosis. Careful adherence to these experimental procedures will ensure the generation of robust and reproducible data, facilitating the development of novel antipsychotic drugs.

References

Application Notes and Protocols for AS057278 Administration in Mice for Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS057278 is a selective inhibitor of the enzyme D-amino acid oxidase (DAAO). Its mechanism of action involves increasing the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting DAAO, this compound enhances NMDA receptor-mediated neurotransmission, a pathway implicated in various neurological and psychiatric disorders.[1] In preclinical research, this compound has shown potential in reversing behavioral deficits in mouse models of schizophrenia, particularly those induced by the NMDA receptor antagonist phencyclidine (PCP).[1] These notes provide detailed protocols for the administration of this compound in mice for behavioral studies, focusing on the open field test for locomotor activity and the prepulse inhibition test for sensorimotor gating.

Mechanism of Action: DAAO Inhibition and NMDA Receptor Modulation

This compound acts by inhibiting D-amino acid oxidase, the primary enzyme responsible for the degradation of D-serine. This inhibition leads to an accumulation of D-serine in the brain. D-serine binds to the glycine-binding site on the GluN1 subunit of the NMDA receptor, acting as a necessary co-agonist for receptor activation by glutamate. Enhanced NMDA receptor signaling is hypothesized to ameliorate certain behavioral and cognitive deficits associated with hypofunction of this receptor system.

References

Application Notes and Protocols for Measuring D-serine Levels Following AS057278 Treatment

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodology for measuring D-serine levels in biological samples following treatment with AS057278. This compound is a potent and selective inhibitor of D-amino acid oxidase (DAAO), the primary enzyme responsible for the degradation of D-serine.[1][2] By inhibiting DAAO, this compound effectively increases D-serine concentrations, which is a critical co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[2][3] Accurate measurement of D-serine is essential for evaluating the pharmacodynamic effects of this compound and understanding its therapeutic potential for conditions linked to NMDA receptor hypofunction, such as schizophrenia.[2][4] This document outlines the mechanism of action, provides detailed protocols for in vivo studies, and describes established analytical methods for D-serine quantification, including High-Performance Liquid Chromatography (HPLC) and biosensor-based assays.

Introduction: Mechanism of Action

D-serine is an endogenous co-agonist that binds to the glycine site of the NMDA receptor, a crucial step for its activation by the neurotransmitter glutamate.[3][5] The levels of D-serine in the central nervous system are tightly regulated by two key enzymes:

-

Serine Racemase (SRR): Synthesizes D-serine from its enantiomer, L-serine.[6][7]

-

D-amino acid oxidase (DAAO): Catalyzes the oxidative degradation of D-serine.[2]

This compound (also known as 3-Methylpyrazole-5-carboxylic acid) is a potent inhibitor of DAAO.[1] By blocking DAAO activity, this compound prevents the breakdown of D-serine, leading to an accumulation of this co-agonist in key brain regions like the cortex and midbrain.[1][2] This enhancement of D-serine levels potentiates NMDA receptor neurotransmission, offering a promising therapeutic strategy for disorders characterized by NMDA receptor hypofunction.[2]

Pharmacological Data for this compound

The following table summarizes key quantitative data for this compound based on published preclinical studies. This information is critical for designing experiments to assess its pharmacodynamic effects on D-serine levels.

| Parameter | Value | Species / Model | Comments | Reference |

| In Vitro IC₅₀ | 0.91 µM | Recombinant DAAO | Measures the concentration for 50% inhibition of DAAO enzyme activity. | [2][4] |

| Ex Vivo ED₅₀ | 2.2 - 3.95 µM | Rat Brain | Measures the effective dose for 50% inhibition of DAAO activity in brain tissue after administration. | [2][4] |

| Effective In Vivo Dose (IV) | 10 mg/kg | Sprague-Dawley Rat | Intravenous administration resulted in a significant increase in the D-serine fraction in the cortex and midbrain. | [1][2] |

| Effective In Vivo Dose (Oral, Acute) | 80 mg/kg | Mouse | A single oral dose was sufficient to normalize phencyclidine (PCP)-induced prepulse inhibition deficits. | [1][2] |

| Effective In Vivo Dose (Oral, Chronic) | 10 - 20 mg/kg (b.i.d.) | Mouse | Twice-daily oral administration normalized PCP-induced hyperlocomotion and prepulse inhibition. | [1][2] |

| Solubility | 25 mg/mL in DMSO | N/A | For preparation of stock solutions. Fresh DMSO is recommended. | [1] |

Experimental Protocols

This section provides detailed protocols for an in vivo study to assess the impact of this compound on D-serine levels in rodents, followed by sample collection and preparation, and two distinct methods for D-serine quantification.

References

- 1. selleckchem.com [selleckchem.com]

- 2. In vitro and in vivo pharmacological profile of this compound, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. A novel serine racemase inhibitor suppresses neuronal over-activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

Application Notes and Protocols: Utilizing AS057278 to Investigate NMDA Receptor Hypofunction

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptor hypofunction is a key hypothesis in the pathophysiology of schizophrenia, contributing to cognitive deficits and other symptoms. These receptors are critical for excitatory synaptic transmission, plasticity, and neuronal development. A promising therapeutic strategy to counteract NMDA receptor hypofunction is to increase the levels of the endogenous co-agonist D-serine. AS057278 is a potent and selective inhibitor of D-amino acid oxidase (DAAO), the primary enzyme responsible for the degradation of D-serine. By inhibiting DAAO, this compound elevates D-serine levels in the brain, thereby enhancing NMDA receptor-mediated neurotransmission. These application notes provide a comprehensive overview of the use of this compound as a tool to study and potentially ameliorate NMDA receptor hypofunction.

Mechanism of Action

This compound exerts its effects by inhibiting the FAD-containing flavoenzyme D-amino acid oxidase (DAAO). DAAO catalyzes the oxidative deamination of D-amino acids, including D-serine, converting it to its corresponding α-keto acid. By blocking this enzymatic degradation, this compound leads to an accumulation of D-serine in the vicinity of synapses. D-serine acts as a potent co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor channel to open, both the glutamate binding site on the GluN2 subunit and the co-agonist site on the GluN1 subunit must be occupied. Increased D-serine availability enhances the probability of NMDA receptor activation in the presence of glutamate, leading to increased calcium influx and downstream signaling cascades that are crucial for synaptic plasticity and normal neuronal function.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological profile of this compound, providing key quantitative data for researchers.

| Parameter | Value | Species | Assay | Reference |

| IC₅₀ | 0.91 µM | Rat | In vitro DAAO Inhibition | [1] |

| ED₅₀ | 2.2 - 3.95 µM | Rat | Ex vivo DAAO Inhibition | [1] |

| Effect on D-serine | Increased fraction in cortex and midbrain | Rat | In vivo microdialysis at 10 mg/kg i.v. | [1] |

| In Vivo Model | Administration Route & Dose | Effect | Reference |

| PCP-induced Prepulse Inhibition | Acute: 80 mg/kg p.o. Chronic: 20 mg/kg b.i.d. p.o. | Normalization of PCP-induced deficits | [1] |

| PCP-induced Hyperlocomotion | Chronic: 10 mg/kg b.i.d. p.o. | Normalization of PCP-induced hyperlocomotion | [1] |

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway Enhanced by this compound

Caption: Mechanism of this compound action on NMDA receptor signaling.

Experimental Workflow for Studying NMDA Receptor Hypofunction with this compound

Caption: Workflow for evaluating this compound in NMDA hypofunction models.

Experimental Protocols